molecular formula C11H10ClN3O2 B12219015 Methyl 1-benzyl-5-chloro-triazole-4-carboxylate CAS No. 90997-14-1

Methyl 1-benzyl-5-chloro-triazole-4-carboxylate

Cat. No.: B12219015
CAS No.: 90997-14-1
M. Wt: 251.67 g/mol
InChI Key: HIOCTRANYNIBAN-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-5-chloro-triazole-4-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a chlorine atom, and a methyl ester group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-benzyl-5-chloro-triazole-4-carboxylate typically involves the reaction of 1-benzyl-5-chloro-1,2,3-triazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the methyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-5-chloro-triazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Formation of 1-benzyl-5-substituted triazole-4-carboxylate derivatives.

    Reduction: Formation of 1-benzyl-5-chloro-triazole-4-methanol.

    Oxidation: Formation of 1-benzyl-5-chloro-triazole-4-carboxylic acid.

Mechanism of Action

The mechanism of action of methyl 1-benzyl-5-chloro-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions or active sites of enzymes, leading to inhibition of their activity. The benzyl and chlorine substituents can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-benzyl-1H-pyrazole-4-carboxylic acid
  • 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
  • 2-benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid

Uniqueness

Methyl 1-benzyl-5-chloro-triazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom allows for further functionalization through substitution reactions, while the methyl ester group provides a site for hydrolysis or reduction. This versatility makes it a valuable compound in synthetic chemistry and drug development .

Properties

CAS No.

90997-14-1

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

methyl 1-benzyl-5-chlorotriazole-4-carboxylate

InChI

InChI=1S/C11H10ClN3O2/c1-17-11(16)9-10(12)15(14-13-9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

HIOCTRANYNIBAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)Cl

Origin of Product

United States

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